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Compound of Interest

N-Hydroxy-4-
Compound Name:
methylbenzenesulfonamide

Cat. No.: B178281

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the molecular structure and bonding
characteristics of N-Hydroxy-4-methylbenzenesulfonamide, a compound of interest in
medicinal chemistry and organic synthesis. This document synthesizes available data to offer a
comprehensive resource for researchers and professionals in drug development.

Physicochemical Properties

N-Hydroxy-4-methylbenzenesulfonamide is a solid at room temperature with the following
properties:
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Property Value Reference
Molecular Formula C7HsNOsS [1]
Molecular Weight 187.22 g/mol [1]

CAS Number 1593-60-8 [1]

Melting Point 126-128 °C (decomposes) [2][3]
Hydrogen Bond Donors 2 [1]
Hydrogen Bond Acceptors 4 [1]
Rotatable Bond Count 2 [1]

Molecular Structure and Bonding

While a specific crystal structure for N-Hydroxy-4-methylbenzenesulfonamide is not publicly
available, extensive crystallographic data on closely related 4-methylbenzenesulfonamide
(tosyl) derivatives provide a strong basis for understanding its molecular geometry and bonding
parameters.[4][5]

The molecule consists of a p-substituted benzene ring bonded to a sulfonamide group, which in
turn is attached to a hydroxylamine moiety. The geometry around the sulfur atom is expected to
be tetrahedral.

Molecular structure of N-Hydroxy-4-methylbenzenesulfonamide.

Bond Lengths

Based on data from analogous structures, the following bond lengths are anticipated.[4]
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Bond Expected Length (A)
S=0 142-1.44

S-N 1.61-1.63

S-C (aryl) 1.76 -1.77

N-O ~1.40

C-C (aromatic) 1.38-1.40

C-C (methyl) ~1.51

Bond Angles

The tetrahedral geometry around the sulfur atom and the planar nature of the benzene ring are
key structural features.

Angle Expected Value (°)
0=S=0 118 - 120

O=S=N ~107

0=S=C ~108

N-S-C ~107

S-N-O ~110

C-S-C (ring) ~120

Torsion Angles

The orientation of the sulfonamide group relative to the benzene ring is a critical conformational
parameter. In related structures, the aryl groups are often oriented gauche to one another with
respect to the S-N bond.[4] This conformation minimizes steric hindrance.

Spectroscopic Characterization
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Spectroscopic data provide valuable insights into the electronic and vibrational properties of the
molecule. While specific spectra for N-Hydroxy-4-methylbenzenesulfonamide are not readily
available in the public domain, data from analogous compounds allow for reliable predictions of
key spectral features.[6][7]

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, methyl, and N-
hydroxy protons.

Expected Chemical Shift

Proton Multiplicity
(3, ppm)

Aromatic (ortho to SO2) 7.7-79 Doublet

Aromatic (meta to SO2) 72-74 Doublet

Methyl (CHs) 23-25 Singlet

N-H Variable (broad) Singlet

O-H Variable (broad) Singlet

3C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Carbon Expected Chemical Shift (6, ppm)
Aromatic (C-S) 135 - 145

Aromatic (C-CHs) 140 - 145

Aromatic (CH) 127 - 130

Methyl (CHs) ~21

Infrared (IR) Spectroscopy
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The IR spectrum is characterized by strong absorptions from the sulfonyl and N-hydroxy
groups.[7][8]

Expected Wavenumber

Functional Group Intensity
(cm™)

O-H Stretch (hydroxyl) 3200 - 3600 Strong, Broad

N-H Stretch 3200 - 3400 Medium

C-H Stretch (aromatic) 3000 - 3100 Medium

C-H Stretch (aliphatic) 2850 - 3000 Medium

S=0 Stretch (asymmetric) 1310 - 1350 Strong

S=0 Stretch (symmetric) 1140 - 1180 Strong

S-N Stretch 900 - 930 Medium

Experimental Protocols
Synthesis of N-Hydroxy-4-methylbenzenesulfonamide[3]
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Synthesis workflow for N-Hydroxy-4-methylbenzenesulfonamide.
Materials:
e p-Toluenesulfonyl chloride
» Hydroxylamine hydrochloride

e Magnesium oxide
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Methanol

Tetrahydrofuran (THF)

Water

Diatomaceous earth

Anhydrous magnesium sulfate

Procedure:

» Dissolve hydroxylamine hydrochloride in a mixture of methanol and water.
o Add magnesium oxide to the solution and stir for 10 minutes.

e In a separate flask, dissolve p-toluenesulfonyl chloride in THF.

e Add the p-toluenesulfonyl chloride solution to the hydroxylamine mixture.

« Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress using
thin-layer chromatography (TLC).

e Once the reaction is complete, filter the mixture through diatomaceous earth.
o Dry the filtrate over anhydrous magnesium sulfate.

» Concentrate the solution under reduced pressure to yield N-Hydroxy-4-
methylbenzenesulfonamide as a white solid.

Single-Crystal X-ray Diffraction (General Protocol)

A suitable single crystal of the compound is mounted on a goniometer. X-ray diffraction data
are collected at a controlled temperature using a diffractometer equipped with a monochromatic
X-ray source (e.g., Mo Ka). The structure is solved using direct methods and refined by full-
matrix least-squares on F2.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
(General Protocol)

1H and 13C NMR spectra are recorded on a spectrometer at a specific frequency (e.g., 400 MHz
for 1H). The sample is dissolved in a deuterated solvent (e.g., DMSO-ds or CDCIs), and
chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS)
internal standard.

Infrared (IR) Spectroscopy (General Protocol)

The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The solid
sample is typically prepared as a KBr pellet or as a mull in Nujol. The spectrum is recorded
over a range of wavenumbers (e.g., 4000-400 cm™2).

Intermolecular Interactions

The presence of N-H and O-H groups in N-Hydroxy-4-methylbenzenesulfonamide suggests
that hydrogen bonding will be a significant intermolecular interaction in the solid state. These
hydrogen bonds, along with potential Tt-1t stacking interactions between the benzene rings, are
expected to play a crucial role in the crystal packing and overall solid-state architecture. In
related sulfonamide structures, N-H---O hydrogen bonds are commonly observed, forming
chains or networks of molecules.[4]
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Molecular Structure
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Relationship between molecular structure and solid-state properties.

This guide provides a foundational understanding of the structure and bonding of N-Hydroxy-
4-methylbenzenesulfonamide based on available chemical data and established principles.
Further experimental investigation, particularly single-crystal X-ray diffraction of the title

compound, would provide more precise structural details.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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